Corynanthine hydrochloride

Description

Origin and Botanical Context of Corynanthine (B1669447) Hydrochloride

Corynanthine is a phytochemical, a compound produced by plants. It is found within specific families and genera of the plant kingdom. The primary botanical sources of corynanthine are plants belonging to the Rauvolfia and Corynanthe genera. wikipedia.org The latter genus includes the well-known species Pausinystalia yohimbe, the bark of which is a rich source of various indole (B1671886) alkaloids. atamanchemicals.commdpi.com

Historically, plants from the Rauvolfia genus, such as Rauwolfia serpentina (Indian snakeroot), have been utilized in traditional medicine and have been a subject of extensive phytochemical investigation. acs.orggoogle.com These investigations led to the isolation and identification of numerous alkaloids, including corynanthine. Similarly, the bark of the African tree Pausinystalia yohimbe (formerly Corynanthe yohimbe) is another significant source from which corynanthine is extracted alongside other related alkaloids. atamanchemicals.commdpi.com The presence of corynanthine has also been noted in other species of Rauvolfia, such as Rauvolfia canescens. google.com

The concentration and composition of alkaloids, including corynanthine, can vary between different plant species and even different parts of the same plant. google.com The extraction and purification of these compounds from their botanical sources are crucial for their use in research.

Chemical Classification and Structural Relationship of Corynanthine Hydrochloride to Other Indole Alkaloids

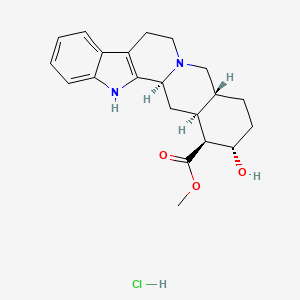

Chemically, corynanthine is classified as an indole alkaloid. biosynth.comwikipedia.org This classification is based on its core molecular structure, which features a bicyclic indole ring system, a fusion of a benzene (B151609) ring and a pyrrole (B145914) ring. Indole alkaloids are a large and diverse group of naturally occurring compounds, with over 4,100 known members, biogenetically derived from the amino acid tryptophan. wikipedia.org

Corynanthine belongs to the yohimban (B1201205) subclass of monoterpenoid indole alkaloids. Its systematic IUPAC name is (16β,17α)-17-hydroxy-yohimban-16-carboxylic acid methyl ester. wikipedia.org The defining feature of its structure is the pentacyclic yohimban skeleton.

A crucial aspect of corynanthine's chemistry is its stereoisomerism. It is one of three diastereoisomers of yohimbine (B192690), the other two being rauwolscine (B89727) (also known as α-yohimbine) and 3-epi-alpha-yohimbine. wikipedia.orggoogle.com Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties and chemical reactivity. While corynanthine, yohimbine, and rauwolscine share the same molecular formula (C₂₁H₂₆N₂O₃) and connectivity, they differ in the spatial arrangement of atoms at their chiral centers. wikipedia.orgmdpi.com

This subtle difference in stereochemistry leads to significant differences in their pharmacological profiles. Corynanthine acts as a selective antagonist for the α1-adrenergic receptor, with approximately 10-fold greater selectivity for this receptor over the α2-adrenergic receptor. wikipedia.org This is in stark contrast to its diastereoisomers, yohimbine and rauwolscine, which are selective antagonists for the α2-adrenergic receptor. wikipedia.orgtaylorandfrancis.com This selectivity makes corynanthine a valuable tool in pharmacological research for differentiating between the functions of α1 and α2-adrenergic receptors. Corynanthine is also structurally related to other indole alkaloids like ajmalicine (B1678821). wikipedia.org

Table 1: Comparison of Related Indole Alkaloids

| Compound | Classification | Key Structural Feature | Primary Receptor Selectivity |

|---|---|---|---|

| Corynanthine | Indole Alkaloid (Yohimban type) | Diastereoisomer of yohimbine | α1-adrenergic antagonist wikipedia.org |

| Yohimbine | Indole Alkaloid (Yohimban type) | Diastereoisomer of corynanthine | α2-adrenergic antagonist wikipedia.orgtaylorandfrancis.com |

| Rauwolscine | Indole Alkaloid (Yohimban type) | Diastereoisomer of yohimbine | α2-adrenergic antagonist wikipedia.orgtaylorandfrancis.com |

| Ajmalicine | Indole Alkaloid (Corynanthean type) | Structurally related to corynanthine | α1-adrenergic antagonist |

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15-,17-,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPZGJSEDRMUAW-VYDVLXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801349023 | |

| Record name | Corynanthine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801349023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66634-44-4 | |

| Record name | Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, hydrochloride (1:1), (16β,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66634-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rauhimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066634444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynanthine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801349023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Corynanthine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Mechanisms of Action of Corynanthine Hydrochloride

Adrenergic Receptor Antagonism of Corynanthine (B1669447) Hydrochloride

Corynanthine hydrochloride's primary mechanism of action involves the blockade of adrenergic receptors, with a notable preference for the α1-adrenergic subtype. medchemexpress.comtocris.com This selectivity distinguishes it from its stereoisomers, yohimbine (B192690) and rauwolscine (B89727), and dictates its unique physiological effects.

Selective α1-Adrenoceptor Antagonism by this compound

This compound acts as a selective antagonist of α1-adrenoceptors. medchemexpress.comtocris.com This has been demonstrated in various experimental models. For instance, in isolated aortic tissues, corynanthine effectively inhibits vasoconstriction induced by the α1-agonist phenylephrine, confirming its α1-AR blocking properties. Furthermore, studies have shown that corynanthine is a preferential α1-adrenoceptor antagonist. nih.gov

Comparative Affinity of this compound with α2-Adrenoceptors

While demonstrating a clear preference for α1-adrenoceptors, this compound also exhibits some affinity for α2-adrenoceptors, albeit significantly lower. wikipedia.orgncats.io Research indicates an approximately 10-fold greater selectivity for α1-adrenergic receptors over α2-adrenergic receptors. wikipedia.org This contrasts sharply with its stereoisomers, yohimbine and rauwolscine.

Differentiation of this compound's Adrenergic Selectivity from Yohimbine and Rauwolscine

The adrenergic selectivity of this compound is a key feature that distinguishes it from its diastereoisomers, yohimbine and rauwolscine. wikipedia.orgnih.gov While corynanthine preferentially targets α1-adrenoceptors, yohimbine and rauwolscine show a much higher affinity—around 30-fold greater—for α2-adrenoceptors. wikipedia.orgiiab.me This differential receptor affinity is attributed to stereochemical differences in their molecular structures. In anesthetized dogs, yohimbine and rauwolscine were found to be about 30 times more potent as α2-adrenoceptor antagonists than α1-adrenoceptor antagonists, whereas corynanthine was 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors. nih.gov

| Compound | α1-Adrenoceptor Affinity (pA2) | α2-Adrenoceptor Affinity (pA2) | Selectivity Profile |

| Corynanthine | 6.5–7.4 taylorandfrancis.com | 4–6 taylorandfrancis.com | α1-selective taylorandfrancis.com |

| Yohimbine | 5–7 taylorandfrancis.com | 7–9 taylorandfrancis.com | α2-selective taylorandfrancis.com |

| Rauwolscine | 5–7 taylorandfrancis.com | 7.5–8.5 taylorandfrancis.com | α2-selective taylorandfrancis.com |

Impact of this compound on Norepinephrine (B1679862) Release and Sympathetic Activity

The antagonistic action of corynanthine at α1-adrenoceptors can influence sympathetic activity. By blocking these receptors, corynanthine can inhibit the vasoconstrictor effects of norepinephrine, a key neurotransmitter of the sympathetic nervous system. nih.gov In studies on the human nasal airway, the intranasal application of corynanthine caused nasal blockage, suggesting an inhibition of the resting sympathetic neuronal activity that normally maintains nasal patency. nih.gov This indicates that by blocking α1-adrenoceptors, corynanthine can modulate sympathetic tone. However, unlike α2-antagonists such as yohimbine which can increase norepinephrine release by blocking presynaptic autoreceptors, corynanthine's primary effect is at the postsynaptic α1-receptor. mdpi.comtandfonline.com

Calcium Channel Modulation and Smooth Muscle Physiology by this compound

Beyond its effects on adrenergic receptors, this compound also modulates calcium channels, which plays a significant role in its influence on smooth muscle physiology.

Inhibition of Depolarization-Induced Calcium Entry by this compound

Research has shown that this compound can inhibit the influx of calcium into smooth muscle cells that is triggered by depolarization. Specifically, in studies using rat aorta, both corynanthine and rauwolscine were found to inhibit depolarization-induced contractions. Furthermore, at a concentration of 100 μM, both compounds reduced the influx of ⁴⁵Ca stimulated by depolarization by approximately 50%. This suggests that corynanthine directly interferes with the mechanisms that allow calcium to enter the cell upon changes in membrane potential, likely through the blockade of voltage-gated L-type calcium channels. This action contributes to its effects on vascular tone and smooth muscle contraction.

Differentiation of this compound's Effects from Intracellular Calcium Release Mechanisms

A critical aspect of this compound's pharmacology is its specific action on calcium influx without significantly affecting the release of calcium from intracellular stores. This differentiates it from other vasoactive compounds and even some of its own isomers.

Research conducted on rat aorta smooth muscle provides clear evidence for this distinction. In these studies, both corynanthine and its stereoisomer rauwolscine were found to inhibit contractions induced by depolarization with potassium chloride (KCl). nih.gov This inhibitory effect is linked to the blockade of calcium entry through voltage-gated channels. Specifically, both compounds were shown to depress the influx of ⁴⁵Ca²⁺ that is stimulated by depolarization. nih.gov

However, a key difference emerges when examining their effects on contractions stimulated by prostaglandin (B15479496) F2α (PGF2α). PGF2α induces contraction through mechanisms that involve both the influx of extracellular calcium and the release of calcium from intracellular stores. While rauwolscine was observed to depress PGF2α-induced contractions, corynanthine had no such effect. nih.gov This indicates that corynanthine does not interfere with the signaling pathway that leads to the release of intracellular calcium triggered by PGF2α.

Further experiments using ⁴⁵Ca²⁺ have substantiated these findings. Corynanthine does not inhibit the PGF2α-stimulated release of ⁴⁵Ca from aortic smooth muscle in a calcium-free environment, a condition under which contraction is dependent on intracellular calcium release. nih.gov In contrast, rauwolscine was found to partially inhibit this intracellular release. nih.gov

This selective action on calcium influx, without affecting intracellular calcium release, is a defining characteristic of corynanthine's mechanism of action. It suggests that corynanthine's effects are primarily mediated by blocking the entry of calcium from the extracellular space, rather than interfering with the mobilization of calcium from internal reservoirs. nih.gov

Serotonin (B10506) Receptor Interactions of this compound

In addition to its well-documented effects on adrenergic receptors, this compound also exhibits interactions with the serotonin (5-HT) receptor system. wikipedia.org The nature of this interaction appears to be complex, involving potential dual modulatory effects.

Studies on rabbit hippocampal slices have provided insights into corynanthine's serotonergic activity. In experimental setups where α-adrenoceptors were blocked with phentolamine, corynanthine was found to decrease the electrically evoked release of serotonin. nih.gov This inhibitory effect suggests that corynanthine may act as an agonist at presynaptic 5-HT autoreceptors, which function to inhibit further serotonin release. nih.gov

When the 5-HT receptor antagonist metitepin was used instead of phentolamine, the inhibitory effect of corynanthine on serotonin release was abolished. nih.gov This finding further supports the hypothesis that corynanthine's influence on serotonin release is mediated through its action on 5-HT receptors. nih.gov It is postulated that the indole (B1671886) portion of the corynanthine molecule may be responsible for this interaction with serotonin autoreceptors. nih.gov

While corynanthine shows this agonist-like activity at presynaptic 5-HT autoreceptors, it does not appear to act as a direct antagonist at other serotonin receptor subtypes. For instance, unlike α₂-adrenoceptor antagonists such as yohimbine, corynanthine does not reverse the suppressive effects of serotonin on spinal wide dynamic range (WDR) neurons. This indicates a degree of selectivity in its interaction with the serotonergic system.

Other Receptor Modulations and Comparative Pharmacological Profiles of this compound with Related Alkaloids

This compound is a stereoisomer of yohimbine and rauwolscine, and it shares a structural relationship with other alkaloids like ajmalicine (B1678821). wikipedia.orgdss.go.th However, its pharmacological profile is distinct, primarily due to its selectivity for α₁-adrenergic receptors over α₂-adrenergic receptors. wikipedia.org This is in stark contrast to yohimbine and rauwolscine, which show a much higher affinity for α₂-adrenergic receptors. wikipedia.org

The selectivity of corynanthine for α₁-adrenoceptors is approximately 10-fold greater than for α₂-adrenoceptors. wikipedia.orgnih.gov This preference is responsible for its distinct physiological effects, such as vasodilation and a reduction in blood pressure, which are characteristic of α₁-adrenoceptor blockade. In contrast, the α₂-selective antagonism of yohimbine and rauwolscine leads to an enhancement of norepinephrine release.

Studies in anesthetized dogs have demonstrated that while yohimbine and rauwolscine are potent antagonists of the presynaptic α₂-adrenoceptors, corynanthine is significantly less potent in this regard. nih.gov Conversely, all three isomers were found to be equipotent as antagonists of the postsynaptic α₁-adrenoceptors responsible for vasoconstriction in response to phenylephrine. nih.gov

Beyond the adrenergic system, there is evidence that corynanthine can modulate other receptor systems. For instance, in the entorhinal cortex, dopamine (B1211576) has been shown to increase GABA release by acting on α₁-adrenoceptors, an effect that can be blocked by corynanthine. nih.gov This suggests an indirect modulation of dopaminergic signaling pathways through its primary action on adrenergic receptors.

The following table provides a comparative overview of the pharmacological profiles of corynanthine and its related alkaloids.

| Compound | Primary Receptor Selectivity | Key Pharmacological Effects |

| Corynanthine | α₁-Adrenoceptor Antagonist | Inhibits depolarization-induced contractions; modulates calcium influx in smooth muscle. nih.gov |

| Yohimbine | α₂-Adrenoceptor Antagonist | Enhances norepinephrine release; acts as a stimulant. wikipedia.org |

| Rauwolscine | α₂-Adrenoceptor Antagonist | Inhibits PGF2α-induced calcium influx; depresses intracellular calcium release. nih.gov |

| Ajmalicine | α₁-Adrenoceptor Antagonist | Acts as a vasodilator; used in hypertension and cerebral circulation disorders. |

The structural differences among these stereoisomers are believed to be the basis for their distinct receptor selectivities and pharmacological actions.

Biological Activities and Preclinical Investigations of Corynanthine Hydrochloride

Ocular Pharmacology and Intraocular Pressure Regulation by Corynanthine (B1669447) Hydrochloride

Corynanthine hydrochloride, a selective alpha-1 (α1) adrenergic receptor antagonist, has been investigated for its effects on intraocular pressure (IOP). Research indicates its potential as an ocular hypotensive agent, demonstrating the role of α1-adrenergic receptors in the regulation of aqueous humor dynamics.

Mechanisms of Intraocular Pressure Reduction by this compound

The primary mechanism by which corynanthine reduces IOP is through its activity as a selective α1-adrenergic antagonist. google.com This contrasts with its stereoisomer, yohimbine (B192690), which is a selective α2-adrenoceptor antagonist. The antagonism of α1-adrenergic receptors is believed to mediate the ocular hypotensive effect. nih.gov While the compound does not appear to significantly alter aqueous humor flow rates or outflow facility, it is thought that corynanthine may lower intraocular pressure by enhancing uveoscleral outflow. google.com The ability of alpha-adrenergic antagonists to lower IOP in preclinical models appears to involve at least two distinct mechanisms, one mediated by α1-receptors and another by α2-receptors. nih.gov

Experimental Models for Ocular Studies with this compound

The ocular hypotensive effects of corynanthine have been demonstrated in several preclinical and clinical models, including rabbits, cynomolgus monkeys, and humans with ocular hypertension. google.com

In rabbits, topical application of a 2% corynanthine solution resulted in a significant reduction in IOP for four hours, with the maximum effect observed 60 minutes after administration. google.com A 1% solution also produced a significant IOP reduction at 120 minutes. google.com

Studies involving awake cynomolgus monkeys showed that corynanthine tartrate significantly reduced IOP for at least six hours. google.com Tonography performed on monkeys two hours after application of a 5% solution confirmed a significant reduction in IOP in the treated eyes compared to control eyes. google.com

In a dose-response study conducted on ten patients with symmetrical ocular hypertension, a 2% topical solution of corynanthine significantly lowered IOP for at least eight hours. nih.gov A 1% solution showed no significant pressure-lowering effect, while a 5% solution produced a significant bilateral reduction in IOP when compared to baseline. google.comnih.gov

| Experimental Model | Concentration | Observed Effect on IOP | Duration of Effect |

|---|---|---|---|

| Rabbits | 2% Solution | Significant Reduction (p<0.05) | 4 hours |

| Rabbits | 1% Solution | Significant Reduction at 120 minutes (p<0.005) | Not specified |

| Cynomolgus Monkeys (Awake) | Not specified | Significant Reduction (p<0.02) | At least 6 hours |

| Humans (Ocular Hypertensive) | 2% Solution | Significant Reduction (p<0.05) | At least 8 hours |

| Humans (Ocular Hypertensive) | 1% Solution | No Significant Effect | Not applicable |

| Humans (Ocular Hypertensive) | 5% Solution | Significant Bilateral Reduction (p<0.05) | 4 to 8 hours (treated eye) |

Cardiovascular System Effects of this compound

This compound exhibits notable effects on the cardiovascular system, primarily stemming from its α1-adrenergic antagonist properties. These actions contribute to its antihypertensive and vasodilatory activities.

Antihypertensive Properties of this compound

The antihypertensive effects of corynanthine are a direct result of its blockade of α1-adrenergic receptors. This action is approximately 10-fold more selective for α1-receptors over α2-receptors. By inhibiting these receptors, corynanthine counteracts the effects of catecholamines on the smooth muscle of blood vessels, leading to a reduction in peripheral vascular resistance and a consequent lowering of blood pressure. This pharmacological profile likely contributes to the antihypertensive properties observed in extracts from plants of the Rauvolfia genus, where corynanthine is found.

| Experimental Model | Key Finding | Implication |

|---|---|---|

| General Pharmacology | Acts as a selective α1-adrenergic receptor antagonist. | Underlies its blood pressure-lowering capabilities. |

| Receptor Selectivity Studies | Shows ~10-fold higher selectivity for α1-receptors over α2-receptors. | Contrasts with yohimbine and rauwolscine (B89727), which are α2-selective. |

| Rauvolfia Extracts | Likely plays a role in the antihypertensive properties of the extracts. | Provides a mechanistic basis for traditional use. |

Vasodilatory Mechanisms Induced by this compound

The primary mechanism for vasodilation induced by corynanthine is the blockade of α1-adrenoceptors, which leads to the relaxation of vascular smooth muscle. frontiersin.org Beyond this, research has indicated that corynanthine may also influence calcium dynamics within these cells. Studies on rat aorta have shown that corynanthine can depress contractions induced by depolarization in a concentration-dependent manner. This effect is linked to the inhibition of calcium influx through voltage-dependent calcium channels in the vascular smooth muscle. nih.govnih.gov By modulating calcium entry, corynanthine contributes to the relaxation of blood vessels. nih.gov

Respiratory System Modulation by this compound

This compound's activity as an α1-adrenoceptor antagonist also extends to the respiratory system, specifically affecting nasal airway resistance. The sympathetic nervous system maintains a baseline level of activity that ensures nasal patency. By blocking α1-adrenoceptors in the nasal mucosa, corynanthine interferes with this sympathetic tone. This interference leads to the vasodilation of nasal mucosal blood vessels, which can result in nasal congestion.

Influence of this compound on Nasal Airway Resistance

The mechanism of action for nasal decongestants involves the activation of postjunctional alpha-adrenergic receptors located on the precapillary and postcapillary blood vessels within the nasal mucosa. nih.gov Activation of these receptors by an agonist leads to vasoconstriction, which in turn decreases blood flow, shrinks the mucosal tissue, and alleviates nasal congestion. nih.gov The primary drugs that target the vascular causes of nasal obstruction are sympathomimetic alpha-adrenoceptor agonists. nih.gov

This compound's pharmacological profile is contrary to that of a nasal decongestant. It functions as an antagonist at both α1-adrenergic and α2-adrenergic receptors. wikipedia.org Preclinical studies have established that it possesses approximately a 10-fold higher selectivity for the α1-adrenergic receptor compared to the α2 site. wikipedia.org This contrasts sharply with its diastereoisomers, yohimbine and rauwolscine, which show a roughly 30-fold higher affinity for the α2-adrenergic receptor. wikipedia.org By blocking alpha-adrenergic receptors, corynanthine would not induce the vasoconstriction necessary for nasal decongestion. Instead, its antagonist activity would oppose the effects of endogenous sympathomimetics like norepinephrine (B1679862), suggesting it would not be effective in reducing nasal airway resistance.

Interactions of this compound with Inflammatory Mediators in Respiratory Contexts

Chronic respiratory diseases are often characterized by inflammation driven by a complex interplay of various inflammatory mediators. mdpi.comresearchgate.net Key mediators include cytokines, which are small proteins secreted by inflammatory and epithelial cells that regulate immunity and inflammation. nih.gov Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-4, IL-6, and IL-13 play significant roles in the pathology of conditions like asthma by promoting inflammatory cell activation, eosinophilic inflammation, and mucus hypersecretion. mdpi.comnih.govekb.eg The release of these mediators can be triggered in bronchoalveolar lavage fluid of patients with asthma, originating from cells like eosinophils, macrophages, and mast cells. nih.gov

While the role of these mediators in respiratory inflammation is well-documented, direct preclinical investigations into the specific interactions of this compound with these inflammatory mediators in respiratory models are not detailed in the available literature. However, research into related alkaloids suggests a potential for interaction with inflammatory pathways. For instance, yohimbine, a stereoisomer of corynanthine, has been noted for its potential utility in inflammatory disorders. researchgate.netnih.gov This suggests that the broader class of indole (B1671886) alkaloids to which corynanthine belongs may have immunomodulatory properties, though specific actions of corynanthine on cytokines and chemokines in the respiratory system require further investigation.

Central Nervous System Effects of this compound

Corynanthine's effects on the central nervous system (CNS) are distinct from its well-known isomers. Unlike yohimbine and rauwolscine, which are known CNS stimulants, corynanthine is characterized as a depressant. wikipedia.orgwikipedia.org This difference in activity is rooted in its unique receptor interaction profile.

In addition to its alpha-adrenergic blocking properties, corynanthine has been shown to interact with serotonin (B10506) receptors. wikipedia.org A key preclinical study investigated its effects in hippocampal slices, revealing a dual mechanism of action. nih.gov The study found that corynanthine, along with yohimbine and rauwolscine, acts as an antagonist at alpha-adrenoceptors. nih.gov However, it also appears to function as an agonist at serotonin (5-HT) autoreceptors. nih.gov This agonistic activity at 5-HT autoreceptors leads to a decrease in the evoked release of serotonin. nih.gov This modulation of both noradrenergic and serotonergic systems underpins its distinct CNS depressant effects.

| Receptor Target | Observed Action | Resulting Effect on Neurotransmitter | Reference |

|---|---|---|---|

| Alpha-Adrenoceptors | Antagonist | Blocks norepinephrine action | nih.gov |

| Serotonin (5-HT) Autoreceptors | Agonist | Decreases serotonin release | nih.gov |

Investigations into Anti-inflammatory and Antioxidative Potential in the Context of this compound Analogues

While data on corynanthine itself is limited, studies on its analogues and related alkaloid structures have explored their anti-inflammatory and antioxidative potential. The indole alkaloid scaffold, common to corynanthine, has been a source for compounds with significant biological activity. researchgate.net

One study focused on two alkaloids, referred to as compounds 1 and 4, which demonstrated significant anti-inflammatory and anti-oxidative stress effects in lipopolysaccharide (LPS)-activated RAW264.7 cells. frontiersin.org These compounds were found to markedly inhibit the production of the inflammatory mediators nitric oxide (NO), TNF-α, and IL-6. frontiersin.org Their mechanism of action included the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) production. frontiersin.org Furthermore, these analogues effectively suppressed the overexpression of reactive oxygen species (ROS), indicating potent antioxidative activity. frontiersin.org

Research into yohimbine analogues has also yielded promising results. A synthetic analog, designated "4n," was identified as a promising selective α2A-adrenergic receptor (ADRA2A) antagonist. mdpi.com This selectivity makes it a valuable tool for investigating the role of adrenoceptor subtypes in inflammatory disorders and positions it as a preclinical candidate for pathologies mediated by ADRA2A. mdpi.com

| Compound/Analogue | Model System | Key Findings | Reference |

|---|---|---|---|

| Compound 1 (Alkaloid) | LPS-activated RAW264.7 cells | Inhibited production of NO, TNF-α, IL-6, iNOS, and COX-2; Inhibited ROS overexpression. | frontiersin.org |

| Compound 4 (Alkaloid) | LPS-activated RAW264.7 cells | Inhibited production of NO, TNF-α, IL-6, iNOS, and COX-2; Inhibited ROS overexpression. | frontiersin.org |

| Yohimbine Analogue "4n" | Preclinical evaluation | Identified as a selective ADRA2A antagonist with potential for studying inflammatory disorders. | mdpi.com |

Synthetic Chemistry and Medicinal Chemistry Research of Corynanthine Hydrochloride

Chemical Synthesis Routes and Methodologies for Corynanthine (B1669447) Hydrochloride

The intricate pentacyclic structure of corynanthine presents a considerable challenge for synthetic chemists. The development of stereoselective methods to control the multiple chiral centers is a key aspect of its synthesis.

Total Synthesis Approaches for Corynanthine Hydrochloride

The total synthesis of corynanthine is closely related to that of its diastereomers, such as yohimbine (B192690) and rauwolscine (B89727). Many synthetic strategies are designed to be divergent, allowing for the synthesis of multiple isomers from a common intermediate. Key strategies often involve the construction of the E-ring as a crucial step, followed by the annulation of the C and D rings.

One common approach involves an intramolecular Diels-Alder reaction to construct the C/D ring system with the desired stereochemistry. By carefully selecting the dienophile and reaction conditions, chemists can influence the stereochemical outcome of the cyclization, leading to the specific diastereomer of interest. For instance, Lewis acid catalysis can be employed to control the endo/exo selectivity of the cycloaddition, which is critical for establishing the correct relative stereochemistry at the ring junctions.

Another powerful method is the Pictet-Spengler reaction , which forms the tetrahydro-β-carboline core of the molecule by reacting a tryptamine (B22526) derivative with an appropriate aldehyde or ketone. The stereoselectivity of this reaction can be controlled through the use of chiral auxiliaries or catalysts, enabling the enantioselective synthesis of the corynanthine scaffold. Organocatalytic approaches to the Pictet-Spengler reaction have emerged as a particularly effective strategy for setting the stereocenter at C-3.

More recent bioinspired approaches have focused on mimicking the natural biosynthetic pathway. This involves the coupling of tryptamine with a secoiridoid-like precursor, followed by a cascade of cyclizations to form the pentacyclic system. These methods often offer high levels of stereocontrol and can be more efficient than traditional linear syntheses.

Once the core structure of corynanthine is assembled, the final step typically involves the formation of the hydrochloride salt. This is usually achieved by treating a solution of the free base with hydrochloric acid, followed by precipitation or crystallization of the salt.

Synthetic Modifications and Derivatization Strategies for this compound

To explore the structure-activity relationships and develop new compounds with improved pharmacological properties, various synthetic modifications and derivatization strategies have been applied to the corynanthine scaffold. These modifications often target the functional groups present in the molecule, such as the indole (B1671886) nitrogen, the secondary amine in the D ring, the hydroxyl group, and the methyl ester.

N-derivatization of the indole and the secondary amine has been a common strategy. Alkylation, acylation, and sulfonylation reactions can be used to introduce a variety of substituents at these positions. These modifications can alter the lipophilicity, steric bulk, and electronic properties of the molecule, which in turn can influence its receptor binding and pharmacokinetic profile.

Modification of the hydroxyl and ester groups in the E-ring has also been explored. The hydroxyl group can be acylated or etherified, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives. These changes can impact the hydrogen bonding interactions with target receptors.

Multicomponent reactions have been employed to rapidly generate libraries of corynanthine analogs. These one-pot reactions allow for the efficient assembly of complex molecules from simple starting materials, facilitating the exploration of a wide range of structural diversity.

Structure-Activity Relationship (SAR) Studies of this compound

SAR studies of corynanthine and its isomers have been crucial in understanding the structural features responsible for their biological activity, particularly their interaction with adrenergic receptors.

Stereochemical Influences on Receptor Selectivity of this compound

The stereochemistry of the yohimbine alkaloids, including corynanthine, plays a pivotal role in determining their receptor selectivity. Corynanthine is a diastereomer of yohimbine and rauwolscine, and they exhibit distinct profiles at α-adrenergic receptors.

Corynanthine acts as a selective antagonist for α1-adrenergic receptors . In contrast, yohimbine and rauwolscine are selective antagonists for α2-adrenergic receptors wikipedia.org. This difference in selectivity is primarily attributed to the stereochemistry at the C16 position, which bears the carbomethoxy group. In corynanthine, this group is in an axial orientation, whereas in yohimbine, it is in an equatorial position. This seemingly minor change in the three-dimensional arrangement of the substituent significantly impacts how the molecule fits into the binding pockets of the different adrenergic receptor subtypes.

Identification of Key Pharmacophores within the this compound Structure

Based on SAR studies of corynanthine and related compounds, several key structural features, or pharmacophores, have been identified as being important for its interaction with adrenergic receptors. These include:

The Indole Moiety: The indole ring system is a common feature in many biogenic amines and is thought to be involved in π-π stacking interactions with aromatic residues in the receptor binding pocket.

The Basic Nitrogen Atom (N4): The secondary amine in the D ring is typically protonated at physiological pH. This positively charged nitrogen is believed to form a crucial ionic interaction with an acidic residue, such as an aspartate, in the transmembrane domain of the adrenergic receptor.

The Hydroxyl Group (at C17): The hydroxyl group in the E-ring can act as a hydrogen bond donor and/or acceptor, forming important interactions with the receptor that contribute to binding affinity.

The Carbomethoxy Group (at C16): As discussed, the stereochemistry of this group is a key determinant of α1/α2 selectivity. It likely engages in specific steric and/or electronic interactions within the receptor's binding site that differ between the α1 and α2 subtypes.

Analog and Derivative Development based on this compound

The development of analogs and derivatives of corynanthine has been driven by the desire to improve its selectivity, potency, and pharmacokinetic properties. By systematically modifying the corynanthine scaffold, researchers aim to design new compounds with enhanced therapeutic potential.

One approach has been the synthesis of simplified analogs that retain the key pharmacophoric features of corynanthine but have a less complex chemical structure. These simplified molecules can be easier to synthesize and may have improved drug-like properties.

Another strategy involves the creation of compound libraries based on the corynanthine framework using combinatorial chemistry and multicomponent reactions. This allows for the rapid generation of a large number of diverse analogs, which can then be screened for their biological activity. This approach has led to the discovery of novel compounds with interesting pharmacological profiles.

The development of conformationally restricted analogs is another area of interest. By introducing additional rings or rigidifying elements into the corynanthine structure, it is possible to lock the molecule into a specific conformation that may be more favorable for binding to a particular receptor subtype.

These efforts in analog and derivative development continue to provide valuable insights into the SAR of corynanthine and may lead to the discovery of new therapeutic agents for a variety of conditions.

Computational Chemistry and Drug Design Applications for this compound

Computational chemistry provides powerful tools for understanding the interactions of corynanthine with its biological targets at a molecular level, facilitating the rational design of new, more potent, and selective analogs. The primary therapeutic target of corynanthine is the α1-adrenergic receptor, for which it shows preferential antagonism compared to the α2-adrenergic subtype. nih.gov This selectivity is in stark contrast to its diastereoisomers, yohimbine and rauwolscine, which are potent α2-adrenergic antagonists. This difference in receptor selectivity, despite having the same molecular formula and connectivity, underscores the critical role of stereochemistry and provides a key area of investigation for computational methods.

Molecular Modeling and Docking:

Molecular modeling and docking studies are instrumental in visualizing the binding of corynanthine to the α1-adrenergic receptor. nih.gov Since the experimental crystal structure of corynanthine bound to its target is not available, homology modeling is often the first step. This involves building a three-dimensional model of the α1-adrenergic receptor based on the known crystal structures of related G-protein coupled receptors (GPCRs). nih.govnih.gov

Once a reliable receptor model is established, molecular docking simulations can predict the most likely binding pose of corynanthine within the receptor's binding pocket. These simulations score different conformations based on factors like steric hindrance, hydrogen bonding, and hydrophobic interactions. For corynanthine, docking studies would aim to identify the key amino acid residues that interact with its indole nucleus, the methoxycarbonyl group, and the hydroxyl group, explaining its higher affinity for the α1 subtype. The distinct spatial arrangement of these functional groups due to its specific stereochemistry is crucial for forming a complementary fit with the α1 receptor, a phenomenon that computational models can help elucidate. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For corynanthine, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. mdpi.com This involves:

Building a Dataset: A series of corynanthine analogs with known binding affinities for the α1-adrenergic receptor would be synthesized and tested.

Molecular Alignment: The 3D structures of these analogs are aligned based on a common scaffold, likely the corynanthine core structure.

Field Calculation: CoMFA calculates the steric and electrostatic fields around each molecule, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Generation: Statistical methods are used to generate a model that correlates the variations in these fields with the observed changes in biological activity.

The resulting 3D-QSAR model produces contour maps that highlight regions where modifications to the corynanthine structure would likely increase or decrease binding affinity. For instance, a map might indicate that adding a bulky group in a specific region would be sterically unfavorable, while adding a hydrogen bond acceptor in another area would be beneficial for activity. These predictive models are invaluable for guiding the synthesis of new derivatives with improved pharmacological profiles, saving significant time and resources in the drug discovery process. mdpi.com

| Computational Method | Application for this compound | Key Objectives |

| Homology Modeling | Building a 3D model of the α1-adrenergic receptor. | To create a structural template for docking studies when an experimental crystal structure is unavailable. |

| Molecular Docking | Predicting the binding pose of corynanthine within the α1-adrenergic receptor's active site. | To identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding affinity and selectivity. |

| 3D-QSAR (CoMFA/CoMSIA) | Developing predictive models for designing novel corynanthine analogs. | To correlate 3D structural features with biological activity and guide the synthesis of compounds with enhanced potency and selectivity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the corynanthine-receptor complex over time. | To understand the stability of the binding pose and the conformational changes induced in the receptor upon ligand binding. plos.org |

Analytical Method Development for this compound and Its Analogs in Research

The development of robust and reliable analytical methods is crucial for the quantification of this compound in various matrices, including raw plant materials, dietary supplements, and biological samples for research purposes. A significant analytical challenge is the separation of corynanthine from its closely related diastereoisomers, such as yohimbine and rauwolscine, which often coexist in natural sources and have vastly different pharmacological activities. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC):

Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the analysis of alkaloids like corynanthine. nih.gov Method development typically involves optimizing several parameters to achieve adequate separation and sensitivity.

A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method has been reported for the simultaneous determination of corynanthine, yohimbine, and rauwolscine. uctm.edu This method utilizes a C18 column with gradient elution, which is essential for resolving these structurally similar isomers. The use of smaller particle sizes in UHPLC columns allows for faster analysis times and improved resolution compared to traditional HPLC.

Key parameters for an HPLC/UHPLC method include:

Stationary Phase: A C18 column is commonly effective.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical. uctm.edu Gradient elution, where the proportion of the organic solvent is changed during the run, is often necessary to separate the isomers. nih.govsigmaaldrich.com

Detection: A photodiode array (PDA) or a simple UV detector set at a wavelength where the indole chromophore absorbs strongly (e.g., 275-280 nm) is used for quantification. uctm.eduasianpubs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

For more complex matrices or when higher sensitivity and selectivity are required, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method. researchgate.netrsc.org LC-MS/MS offers significant advantages, including the ability to confirm the identity of the analyte based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern. scispace.com

In a typical LC-MS/MS method for corynanthine, the compound is first separated by UHPLC and then ionized, usually by electrospray ionization (ESI). The precursor ion corresponding to corynanthine is selected in the first mass spectrometer, fragmented, and the resulting product ions are detected in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for accurate quantification even at very low concentrations. uctm.edu One study reported a UHPLC/MS method with a limit of detection (LOD) of 0.05 µg/mL and a limit of quantification (LOQ) of 0.2 µg/mL for corynanthine. uctm.edu

| Parameter | UHPLC-UV/MS Method Example |

| Instrumentation | Ultra-High-Performance Liquid Chromatography with UV and/or Mass Spectrometry detection. |

| Column | Waters Acquity Ethylene Bridged Hybrid (BEH) C18. nih.gov |

| Mobile Phase | Gradient elution using: A) 50 mM ammonium formate (B1220265) in 5% aqueous methanol and B) 0.01% ammonium hydroxide (B78521) in methanol. uctm.edu |

| Detection (UV) | 275 nm. uctm.edu |

| Detection (MS) | Electrospray Ionization (ESI), Multiple Reaction Monitoring (MRM). |

| Linearity Range | 0.2 µg/mL to 200 µg/mL. uctm.edu |

| Limit of Detection (LOD) | 0.05 µg/mL. uctm.edu |

| Limit of Quantification (LOQ) | 0.2 µg/mL. uctm.edu |

| Key Application | Successful separation and quantification of corynanthine from its diastereoisomers yohimbine and rauwolscine. nih.govuctm.edu |

Method Validation:

Any analytical method developed for corynanthine must be validated according to established guidelines to ensure its reliability. nih.gov Validation parameters typically include specificity (the ability to unequivocally assess the analyte in the presence of other components), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). ms-editions.cl

Comparative Pharmacology and Alkaloid Family Studies with Corynanthine Hydrochloride

Comparative Analysis of Corynanthine (B1669447) Hydrochloride with Yohimbine (B192690) Stereoisomers (Rauwolscine, Ajmalicine)

Corynanthine, yohimbine, and rauwolscine (B89727) are stereoisomers, meaning they share the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms. This subtle difference in spatial arrangement leads to significant variations in their pharmacological profiles, particularly in their interaction with adrenergic receptors.

The primary pharmacological distinction among corynanthine and its stereoisomers yohimbine and rauwolscine lies in their selectivity for α-adrenergic receptor subtypes. Adrenergic receptors are broadly classified into α and β types, with the α-receptors further divided into α1 and α2 subtypes.

Corynanthine demonstrates preferential antagonism for α1-adrenergic receptors . In vivo studies have shown that corynanthine is approximately 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors nih.gov. This makes it a selective α1-adrenergic antagonist.

Yohimbine and Rauwolscine (α-yohimbine) , in stark contrast, are potent and selective α2-adrenergic receptor antagonists nih.govmdpi.com. Research indicates that both yohimbine and rauwolscine are about 30 times more potent as α2-adrenoceptor antagonists than as α1-adrenoceptor antagonists nih.gov. While both are selective for the α2 subtype, they are equipotent with corynanthine in their ability to block postsynaptic α1-receptors, suggesting their selectivity is driven by a much higher affinity for the α2-receptor nih.gov.

Ajmalicine (B1678821) (Raubasine) , another stereoisomer, also acts as a selective α1-adrenergic receptor antagonist medchemexpress.comselleckchem.comnih.gov. It competitively antagonizes the effects of noradrenaline at postsynaptic α-adrenoceptors medchemexpress.com.

These differences in receptor selectivity translate to distinct functional effects. Blockade of α1-receptors by corynanthine and ajmalicine is associated with effects like vasodilation, while the blockade of presynaptic α2-receptors by yohimbine and rauwolscine leads to an increase in norepinephrine (B1679862) release, resulting in sympathomimetic effects drugbank.com.

| Compound | Primary Adrenergic Target | Selectivity Profile | Functional Effect |

|---|---|---|---|

| Corynanthine | α1-Adrenergic Receptor | ~10-fold more potent at α1 than α2 nih.gov | α1-Antagonist |

| Yohimbine | α2-Adrenergic Receptor | ~30-fold more potent at α2 than α1 nih.gov | α2-Antagonist |

| Rauwolscine | α2-Adrenergic Receptor | ~30-fold more potent at α2 than α1 nih.gov | α2-Antagonist |

| Ajmalicine | α1-Adrenergic Receptor | Preferential α1-blocker medchemexpress.comselleckchem.com | α1-Antagonist |

Despite their differing pharmacological activities, corynanthine and its stereoisomers are unified by a common molecular architecture known as the yohimban (B1201205) skeleton drugbank.comwikipedia.orgnih.gov. This pentacyclic structure is the foundational framework for a large family of indole (B1671886) alkaloids found in plants of the Rauvolfia and Corynanthe genera wikipedia.org. The yohimban scaffold consists of an indole nucleus fused to a quinolizidine (B1214090) system. The variations between corynanthine, yohimbine, rauwolscine, and ajmalicine arise from the different stereochemical configurations at specific carbon atoms within this shared skeleton, which dictates how each molecule fits into and interacts with its respective receptor binding sites.

Relationships of Corynanthine Hydrochloride with Other Indole Alkaloids (e.g., Spegatrine (B1681066), Dihydrocorynantheine, Corynantheidine)

The indole alkaloid family is vast, with members exhibiting a wide range of pharmacological activities. While corynanthine's primary action is on adrenergic receptors, other related indole alkaloids target entirely different physiological systems.

While structurally related, the following indole alkaloids demonstrate pharmacological activities distinct from corynanthine:

Dihydrocorynantheine : This natural corynantheidine-type alkaloid is found in plants like Corynanthe yohimbe immunomart.com. While sharing a close structural resemblance to corynanthine, its specific pharmacological profile is less characterized in comparison, though it is recognized as a distinct metabolite within this alkaloid class nih.gov.

Corynantheidine (B1225087) : This alkaloid, found in the plant Mitragyna speciosa (kratom), displays a pharmacological profile centered on the opioid system. It has been identified as a partial agonist of the μ-opioid receptor (MOR) and has shown MOR-dependent antinociceptive (pain-relieving) effects in animal models nih.govcaymanchem.com. It selectively binds to μ-opioid receptors over κ- and δ-opioid receptors caymanchem.com. This activity is fundamentally different from the adrenergic antagonism of corynanthine. Interestingly, while corynantheidine acts on opioid receptors, it also retains some binding affinity for α1D- and α2A-adrenergic receptors caymanchem.com.

Spegatrine : Information on the specific pharmacological profile of spegatrine is less detailed in readily available scientific literature compared to other alkaloids in this family. However, the broader class of Corynanthe alkaloids is known for a wide array of biological activities, including analgesic, antimalarial, and vasorelaxant effects, highlighting the functional diversity of the group nih.gov.

The structural diversity of the Corynanthe-type alkaloids, including corynanthine, originates from a common biosynthetic pathway deeply rooted in plant primary metabolism rsc.org. The journey begins with two key precursors: the amino acid tryptophan and the iridoid monoterpene secologanin (B1681713) mit.eduresearchgate.net.

The first committed step in the biosynthesis of this entire class of alkaloids is the Pictet-Spengler condensation of tryptamine (B22526) (derived from the decarboxylation of tryptophan) and secologanin mit.edufrontiersin.org. This reaction is catalyzed by the enzyme strictosidine (B192452) synthase, yielding the pivotal intermediate, strictosidine frontiersin.org. Strictosidine is the universal precursor for thousands of monoterpenoid indole alkaloids frontiersin.org. From strictosidine, a cascade of enzymatic reactions involving deglycosylation, rearrangements, reductions, and oxidations leads to the formation of the various structural skeletons, including the Corynanthe-type scaffold of corynanthine and its relatives rsc.orgnih.gov. This shared origin explains the fundamental structural similarities within this diverse family of pharmacologically active compounds.

Q & A

Q. What are the primary pharmacological mechanisms of corynanthine hydrochloride in modulating calcium dynamics?

this compound acts as a selective α1-adrenoceptor antagonist, inhibiting depolarization-induced contractions and calcium influx in smooth muscle tissues. Methodologically, its effects can be assessed via calcium flux assays using radiolabeled in isolated tissues (e.g., rat aorta). Experimental design should include control groups treated with other α-adrenoceptor antagonists (e.g., yohimbine, rauwolscine) to compare inhibition profiles .

Q. How should researchers characterize the purity and stability of this compound in experimental settings?

Characterization requires high-performance liquid chromatography (HPLC) for purity analysis and nuclear magnetic resonance (NMR) for structural validation. Stability studies should assess degradation under varying pH, temperature, and light exposure. Refer to standardized protocols for alkaloid characterization, emphasizing batch-to-batch consistency and documentation of impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to OSHA Hazard Communication Standards :

- Use NIOSH-approved respirators and nitrile gloves (tested via ANSEL Chemical Resistance Guide).

- Implement engineering controls (e.g., fume hoods) and decontamination procedures for spills.

- Consult Safety Data Sheets (SDS) for emergency response, including first-aid measures for inhalation or dermal exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on corynanthine’s antagonistic effects across different experimental models?

Discrepancies may arise from tissue-specific receptor expression or off-target effects. To address this:

- Conduct concentration-response curves in multiple models (e.g., vascular vs. ocular tissues).

- Pair functional assays (e.g., contractility measurements) with receptor binding studies to confirm α1-adrenoceptor selectivity.

- Use calcium-free solutions to isolate intracellular vs. extracellular calcium contributions, as demonstrated in rat aorta studies .

Q. What experimental design considerations are essential for studying corynanthine’s effects on aqueous humor dynamics in vivo?

- Select animal models (e.g., rabbits, monkeys) with well-characterized ocular physiology.

- Measure intraocular pressure (IOP) using tonometry pre- and post-administration.

- Include dose-ranging studies (e.g., 0.1–100 µM) and control for systemic effects via contralateral eye comparisons.

- Validate findings with histopathological analysis of ciliary body tissues .

Q. How can systematic reviews optimize the synthesis of evidence on corynanthine’s therapeutic potential?

Follow Cochrane Collaboration guidelines :

- Perform comprehensive searches across PubMed, Embase, and specialized databases using MeSH terms (e.g., "α1-adrenoceptor antagonists," "aqueous humor/metabolism").

- Apply risk-of-bias tools to assess individual studies and use meta-analysis for dose-response relationships.

- Engage methodologists to interpret heterogeneity in study outcomes .

Methodological Challenges and Solutions

Q. What are the limitations of in vitro models for studying corynanthine’s pharmacokinetics, and how can they be mitigated?

Limitations : Poor translation to in vivo absorption/distribution due to lack of metabolic enzymes. Solutions :

Q. How should researchers address batch variability in this compound sourced from different suppliers?

- Require certificates of analysis (CoA) detailing purity (>95%), HPLC chromatograms, and residual solvent data.

- Perform comparative bioassays to confirm consistent biological activity across batches.

- Document supplier-specific variability in publications to enhance reproducibility .

Data Presentation and Reporting Standards

Q. What are the best practices for reporting corynanthine’s dose-dependent effects in manuscripts?

- Use non-linear regression models (e.g., log[inhibitor] vs. response) to calculate IC values.

- Include raw data tables for contractility/calcium flux measurements, with statistical significance (p-values) and confidence intervals.

- Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary material on compound characterization .

Q. How can researchers ensure ethical compliance in studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.